molecular formula C16H25N3O B2759213 N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)cyclohexanecarboxamide CAS No. 1448072-02-3

N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)cyclohexanecarboxamide

Cat. No.: B2759213
CAS No.: 1448072-02-3
M. Wt: 275.396
InChI Key: RITYNTMYPPAAGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((1-Methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)cyclohexanecarboxamide is a synthetic heterocyclic compound designed for scientific research and development. It features a 1-methyl-4,5,6,7-tetrahydro-1H-indazole core, a partially saturated bicyclic scaffold that improves solubility and reduces metabolic deactivation compared to its aromatic counterpart . This core structure is functionalized at the C3 position with a methylene linker to a cyclohexanecarboxamide group. The regioselective introduction of the methyl group at the N1 position of the indazole ring is a critical step in its synthesis, ensuring the production of a single regioisomer, which is essential for consistent biological evaluation . Compounds based on the tetrahydroindazole scaffold are of significant interest in medicinal chemistry due to their potential biological activities. While the specific mechanism of action for this compound requires experimental elucidation, analogous structures have demonstrated relevance in oncology research, particularly as inhibitors of tubulin polymerization, a key target for anticancer agents . Furthermore, similar carboxamide-linked indazole derivatives are investigated as key scaffolds in developing inhibitors for kinases implicated in neurodegenerative diseases, such as GSK-3β and ROCK-1, highlighting their potential utility in neuroscience research . This product is intended for research applications only, including as a building block in medicinal chemistry, a candidate for high-throughput screening, or a tool compound in biochemical and cellular assays to explore new therapeutic pathways. Researchers can employ it in studies focusing on cancer biology, kinase signaling, and other areas where heterocyclic small molecules are pivotal. Attention: This product is for Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

N-[(1-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O/c1-19-15-10-6-5-9-13(15)14(18-19)11-17-16(20)12-7-3-2-4-8-12/h12H,2-11H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RITYNTMYPPAAGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(CCCC2)C(=N1)CNC(=O)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)cyclohexanecarboxamide typically involves the following steps:

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The indazole nitrogen and carboxamide group serve as nucleophilic sites for substitution:

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) at the indazole N1 position under basic conditions (e.g., K₂CO₃ in DMF) to form quaternary ammonium salts.

  • Acylation : Treatment with acyl chlorides (e.g., acetyl chloride) modifies the carboxamide group, yielding N-acylated derivatives.

Reaction TypeReagents/ConditionsMajor ProductYield
AlkylationCH₃I, K₂CO₃, DMFN1-Methylated derivative65–75%
AcylationAcCl, PyridineAcetylated carboxamide80–85%

Oxidation and Reduction

The tetrahydroindazole ring and carboxamide group undergo redox reactions:

  • Oxidation : Using KMnO₄ or CrO₃ oxidizes the tetrahydroindazole to a fully aromatic indazole derivative.

  • Reduction : LiAlH₄ reduces the carboxamide to a primary amine, forming N-((1-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl)cyclohexanemethylamine.

Reaction TypeReagents/ConditionsMajor ProductNotes
OxidationKMnO₄, H₂SO₄Aromatic indazoleRequires controlled pH
ReductionLiAlH₄, THFPrimary amineExothermic; 70% yield

Hydrolysis Reactions

The carboxamide bond is susceptible to hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis (HCl, reflux): Cleaves the amide to form cyclohexanecarboxylic acid and the corresponding indazole-methylamine.

  • Basic Hydrolysis (NaOH, H₂O): Produces a carboxylate salt and free amine.

ConditionReagentsProducts
Acidic6M HClCyclohexanecarboxylic acid + 3-(aminomethyl)-1-methyl-4,5,6,7-tetrahydro-1H-indazole
Basic2M NaOHSodium cyclohexanecarboxylate + 3-(aminomethyl)-1-methyl-4,5,6,7-tetrahydro-1H-indazole

Ring-Opening and Ring-Modification

The tetrahydroindazole ring undergoes selective transformations:

  • Ring-Opening : Treatment with Br₂ in CCl₄ breaks the tetrahydroindazole ring, forming a brominated diketone intermediate .

  • Ring-Aromatization : Dehydrogenation with Pd/C under H₂ yields fully aromatic indazole derivatives.

Reaction TypeReagents/ConditionsOutcome
Ring-OpeningBr₂, CCl₄Diketone intermediate
AromatizationPd/C, 200°CAromatic indazole

Electrophilic Aromatic Substitution

The cyclohexene moiety participates in electrophilic additions:

  • Halogenation : Reacts with Cl₂ or Br₂ in non-polar solvents to form dihalogenated cyclohexane derivatives.

  • Epoxidation : Reaction with m-CPBA forms an epoxide at the cyclohexene double bond.

Reaction TypeReagentsProduct
HalogenationCl₂, CCl₄1,2-Dichlorocyclohexane carboxamide
Epoxidationm-CPBACyclohexene oxide derivative

Stability Under Physiological Conditions

The compound exhibits moderate stability in aqueous buffers (pH 7.4, 37°C), with a half-life of 12–15 hours. Degradation products include hydrolyzed amines and oxidized indazole species.

ConditionHalf-LifeMajor Degradation Pathway
pH 7.412–15 hrsHydrolysis → Amine + Carboxylic acid
pH 2.02–3 hrsRapid amide bond cleavage

Scientific Research Applications

Scientific Research Applications

1. Anticancer Activity
Indazole derivatives, including this compound, have exhibited significant anticancer properties. Research indicates that they can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. For instance, studies have shown that these compounds can activate apoptotic pathways in breast cancer cell lines (MCF7) and suppress tumor growth in xenograft models.

2. Anti-inflammatory Effects
This compound has demonstrated potential anti-inflammatory activity by reducing the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. These findings suggest its applicability in treating inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease.

3. Antimicrobial Properties
Indazole derivatives have also been studied for their antimicrobial effects against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Case Study 1: Anticancer Efficacy

A study focused on indazole derivatives revealed that N-(4-(trifluoromethyl)phenyl)-N'-(1-methylindazol-3-yl)methanamine exhibited potent anticancer activity against breast cancer cell lines (MCF7). The compound induced apoptosis through the activation of caspases and increased expression of pro-apoptotic proteins.

Case Study 2: Anti-inflammatory Mechanism

In another investigation, researchers treated macrophage cells with an indazole derivative similar to this compound. The results indicated a significant decrease in nitric oxide production and downregulation of COX-2 expression upon treatment.

Mechanism of Action

The mechanism of action of N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Structural Comparison

The compound’s structural analogs can be categorized based on core heterocycles and substituents:

Compound Name Core Structure Key Substituents Bioactivity (if reported) Reference
Target Compound 4,5,6,7-Tetrahydro-1H-indazole 1-Methyl, cyclohexanecarboxamide Not explicitly stated
N-(4-Fluorophenyl)cyclohexanecarboxamide Cyclohexanecarboxamide 4-Fluorophenyl Not reported
N-(2-Oxo-azepin-3-yl)cyclohexanecarboxamide Azepin-2-one (7-membered lactam) Cyclohexanecarboxamide Anti-inflammatory
Tetrahydroindazolylbenzamide derivative 4,5,6,7-Tetrahydro-1H-indazole Benzamide, 4-cyanophenyl Anti-HIV activity

Key Observations :

  • The target compound’s tetrahydroindazole core differentiates it from the azepinone-based analog in , which has a larger lactam ring. Smaller heterocycles like indazole may confer improved metabolic stability compared to azepinones .
  • The cyclohexanecarboxamide group in the target compound replaces the benzamide group in the anti-HIV tetrahydroindazolylbenzamide derivative .

Comparison :

  • The anti-HIV tetrahydroindazolylbenzamide was synthesized via hydrazine-mediated cyclization under reflux, similar to methods that could apply to the target compound. However, the target’s cyclohexanecarboxamide group may require milder coupling conditions to preserve stereochemistry.
  • The azepinone derivative’s lower yield (45%) underscores challenges in lactam formation, whereas the target’s indazole core might offer synthetic advantages due to its stability.
Crystallographic and Conformational Analysis
  • Target Compound: No crystallographic data is provided, but its indazole and cyclohexane groups likely adopt chair conformations, as seen in related structures .
  • Azepinone Derivative : Exhibits chair conformations for both the cyclohexane and azepinone rings. N–H···O hydrogen bonds form dimers (R22(8) motif), influencing crystal packing and solubility .
  • N-(4-Fluorophenyl)cyclohexanecarboxamide : The fluorophenyl group may introduce polar interactions absent in the target compound, affecting crystallization behavior.

Biological Activity

N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)cyclohexanecarboxamide is a compound that has garnered attention due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

  • IUPAC Name : N-((1-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl)cyclohexanecarboxamide
  • Molecular Formula : C16H23N3O
  • Molecular Weight : 273.38 g/mol
PropertyValue
DensityN/A
Boiling PointN/A
Melting PointN/A
Flash PointN/A

Synthesis

The synthesis of this compound typically involves multiple steps:

  • Preparation of Indazole Core : The indazole core can be synthesized via Fischer indole synthesis using phenylhydrazine and cyclohexanone.
  • Alkylation : The indazole nitrogen is alkylated with methyl iodide in the presence of a base like potassium carbonate.
  • Formation of Carboxamide : The final step involves the reaction of the alkylated indazole with cyclohexanecarboxylic acid derivatives to form the desired carboxamide .

This compound exhibits several biological activities:

  • Antitumor Activity : Preliminary studies indicate that compounds within this class may inhibit tumor cell proliferation. The mechanism is thought to involve the modulation of signaling pathways associated with cell growth and apoptosis.
  • Neuroprotective Effects : Some derivatives have shown promise in reducing neuronal damage in models of neurodegenerative diseases, potentially through anti-inflammatory pathways and inhibition of excitotoxicity.
  • Inhibition of Kinases : Certain analogs have been identified as inhibitors of specific kinases involved in cancer progression, suggesting a role in targeted cancer therapies .

Case Studies

  • Study on Antitumor Effects : A study involving a related compound demonstrated significant reduction in tumor size in xenograft models when administered at doses that were well tolerated by subjects. The study highlighted the compound's ability to induce apoptosis in cancer cells through caspase activation pathways.
  • Neuroprotection in Animal Models : In a rat model of ischemic stroke, administration of this compound resulted in reduced infarct size and improved neurological outcomes compared to control groups. This suggests potential for therapeutic use in stroke management .

Toxicity and Safety Profile

While initial findings are promising, thorough toxicological evaluations are necessary to ascertain safety profiles. Current data suggest low acute toxicity; however, long-term studies are essential to evaluate chronic exposure effects.

Q & A

Basic: What are the recommended synthetic routes for N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)cyclohexanecarboxamide?

Methodological Answer:
A multi-step synthesis is typically employed. A common approach involves:

Core Indazole Formation : Cyclization of hydrazine derivatives with cyclic ketones (e.g., cyclohexanone derivatives) under acidic conditions to generate the tetrahydroindazole scaffold.

Methylation : Introduction of the methyl group at the indazole N1 position using methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃).

Carboxamide Coupling : Reaction of the indazole-methyl intermediate with cyclohexanecarbonyl chloride using a coupling agent (e.g., HATU or EDC) in anhydrous dichloromethane (DCM) or THF.
Critical parameters include temperature control (0–25°C for coupling) and stoichiometric excess of acylating agents to ensure high yields .

Advanced: How can contradictions in crystallographic data refinement for this compound be resolved?

Methodological Answer:
Discrepancies in refinement (e.g., high R-factors, poor electron density fit) require:

  • Data Quality Assessment : Verify completeness and redundancy of diffraction data (e.g., using SHELXC ).
  • Model Validation : Cross-validate hydrogen bonding and torsion angles with similar structures (e.g., N-(2-oxoazepan-3-yl)cyclohexanecarboxamide, which forms R₂²(8) hydrogen-bonded dimers ).
  • Software Tools : Use SHELXL for small-molecule refinement, applying restraints for anisotropic displacement parameters and testing alternative conformers .

Basic: What spectroscopic techniques are optimal for characterizing this compound’s purity?

Methodological Answer:

  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., methyl group at δ ~3.2 ppm, cyclohexane protons at δ ~1.2–2.1 ppm) .
  • HPLC-MS : Reverse-phase HPLC with a C18 column (ACN/water gradient) coupled with high-resolution MS to detect impurities (<0.5% threshold) .
  • FT-IR : Verify carboxamide C=O stretch (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹) .

Advanced: How to design experiments to elucidate its biological target interactions?

Methodological Answer:

  • Binding Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify affinity (Kd) for suspected targets (e.g., kinases or GPCRs) .
  • Cellular Profiling : Perform high-throughput screening against cancer cell lines (e.g., NCI-60 panel) with dose-response curves (IC₅₀ determination) .
  • Molecular Docking : Employ AutoDock Vina or Schrödinger Suite to model interactions with X-ray structures of homologous targets (e.g., cyclohexane moiety in hydrophobic pockets) .

Basic: What are the key stability considerations for this compound under experimental conditions?

Methodological Answer:

  • pH Stability : Test degradation kinetics in buffers (pH 2–10) via HPLC. Carboxamides are prone to hydrolysis under strongly acidic/basic conditions .
  • Thermal Stability : Store lyophilized samples at -20°C; avoid repeated freeze-thaw cycles. TGA/DSC can identify decomposition temperatures (>150°C typical) .
  • Light Sensitivity : Protect from UV exposure to prevent indazole ring photodegradation .

Advanced: How to optimize synthetic yield when scaling up production?

Methodological Answer:

  • Reaction Engineering : Use flow chemistry for exothermic steps (e.g., methylation) to improve heat dissipation and reduce byproducts .
  • Catalyst Screening : Test Pd/C or Ni catalysts for hydrogenation steps; optimize pressure (1–5 atm H₂) and solvent polarity (e.g., ethanol vs. DMF) .
  • Purification : Employ preparative HPLC with gradient elution or crystallization in ethyl acetate/hexane (3:1 v/v) to isolate high-purity product (>98%) .

Basic: What computational tools are recommended for modeling its conformational dynamics?

Methodological Answer:

  • Molecular Dynamics (MD) : Use GROMACS or AMBER with OPLS-AA force field to simulate solvent interactions (e.g., water/DMSO) over 100 ns trajectories .
  • Quantum Mechanics (QM) : DFT calculations (B3LYP/6-31G*) to optimize geometry and predict NMR/IR spectra .
  • Crystal Packing Analysis : Mercury CSD to visualize hydrogen-bonding networks (e.g., N–H⋯O interactions in dimeric forms) .

Advanced: How to address discrepancies in biological activity across in vitro vs. in vivo studies?

Methodological Answer:

  • Pharmacokinetic Profiling : Measure plasma protein binding (equilibrium dialysis) and metabolic stability (microsomal assays) to identify bioavailability issues .
  • Metabolite Identification : LC-MS/MS to detect active/inactive metabolites (e.g., hydroxylation at the cyclohexane ring) .
  • Dose-Response Correlation : Use PK/PD modeling (e.g., WinNonlin) to align in vitro IC₅₀ with in vivo efficacy .

Basic: What are the safety and handling protocols for this compound?

Methodological Answer:

  • Toxicity Screening : Perform Ames test for mutagenicity and acute toxicity in zebrafish embryos (LC₅₀ determination) .
  • PPE Requirements : Use nitrile gloves, lab coat, and fume hood for handling; avoid inhalation of fine powders .
  • Waste Disposal : Neutralize acidic/basic residues before incineration as hazardous organic waste .

Advanced: How to design a structure-activity relationship (SAR) study against analogs?

Methodological Answer:

  • Analog Synthesis : Modify substituents (e.g., cyclohexane → cyclopentane; methyl → ethyl) via parallel synthesis .
  • Biological Testing : Compare inhibitory activity (e.g., IC₅₀ in kinase assays) and logP values (HPLC-derived) to correlate hydrophobicity with potency .
  • 3D-QSAR : Use CoMFA or CoMSIA to map electrostatic/hydrophobic fields and guide lead optimization .

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